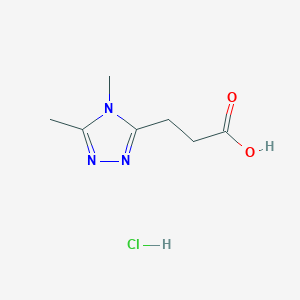
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. JWH-018 is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC, the main psychoactive component of cannabis.
Wirkmechanismus
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. The compound has a high affinity for these receptors and can cause a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. The compound has also been shown to have effects on the immune system, including the activation of immune cells and the release of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound also has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the effects of synthetic cannabinoids on the brain. However, there are also limitations to the use of N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide in laboratory experiments. The compound has been shown to have significant side effects, including cardiovascular effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide and synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that have fewer side effects and greater therapeutic potential. Another area of research is the development of new methods for synthesizing N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide and other synthetic cannabinoids. Finally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential therapeutic uses.
Synthesemethoden
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine to form 1,2-diaminocyclohexane. This compound is then reacted with 1-bromo-3-methylbut-2-en-1-one to form N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide. The synthesis of N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide is relatively simple and can be done using common laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain. The compound has been shown to have similar effects to THC, including euphoria, relaxation, and altered perception. N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide has also been used to study the effects of synthetic cannabinoids on the immune system, as well as their potential therapeutic uses.
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)14-10-6-3-4-7-11(10)15-9-5-8-13-15/h2,5,8-11H,1,3-4,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUXTXVIUQRBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC1N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Pyrazol-1-ylcyclohexyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2677274.png)
![5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2677275.png)
![1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline](/img/structure/B2677276.png)


![3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2677279.png)
![1-allyl-4-(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2677283.png)

![N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677291.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2677293.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677294.png)

